molecular formula C14H21N2O2P B14714921 4,4'-(Phenylphosphanediyl)dimorpholine CAS No. 13337-35-4

4,4'-(Phenylphosphanediyl)dimorpholine

Cat. No.: B14714921
CAS No.: 13337-35-4
M. Wt: 280.30 g/mol
InChI Key: LQFNADMUTCJBTG-UHFFFAOYSA-N
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Description

4,4'-(Phenylphosphanediyl)dimorpholine is a tertiary phosphine ligand of interest in coordination chemistry and catalytic research. Compounds featuring morpholine and phosphine substituents are frequently employed in the development of transition metal catalysts for organic synthesis, including cross-coupling and hydrogenation reactions . The morpholine rings are expected to influence the ligand's electron-donating properties and solubility, while the phenylphosphine core serves as a coordination site for various metal centers. This product is provided as a high-purity solid for research applications and is intended for use by qualified laboratory professionals. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13337-35-4

Molecular Formula

C14H21N2O2P

Molecular Weight

280.30 g/mol

IUPAC Name

dimorpholin-4-yl(phenyl)phosphane

InChI

InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2

InChI Key

LQFNADMUTCJBTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimorpholinophenylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorophenylphosphine with morpholine in the presence of a base. The reaction typically proceeds as follows: [ \text{PhPCl}_2 + 2 \text{Morpholine} \rightarrow \text{PhP(Morpholine)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.

Industrial Production Methods

Industrial production of dimorpholinophenylphosphine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimorpholinophenylphosphine undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Dimorpholinophenylphosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which dimorpholinophenylphosphine exerts its effects depends on its application:

    Catalysis: Acts as a ligand, stabilizing transition states and intermediates in catalytic cycles.

    Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity.

    Material Science: Forms stable complexes that can be incorporated into polymer matrices or nanostructures.

Comparison with Similar Compounds

4,4'-(Cyclohexylphosphanediyl)dimorpholine

  • Structure : Replaces the phenyl group with a cyclohexyl moiety.
  • Applications : Used as a phosphine ligand in Grubbs-type catalysts. For example, it reacts with the G3 catalyst to form a pink precipitate (67% yield) with modified catalytic activity .

4,4'-Dithiodimorpholine

  • Structure : Contains a disulfide (-S-S-) bridge instead of phosphanediyl (-P-) linkages.
  • Applications : Widely used as a vulcanizing agent in rubber production (e.g., natural and synthetic rubber) due to its sulfur-based crosslinking capability .
  • Properties : Melting point ≥120°C, with high thermal stability suitable for industrial processing .
Property 4,4'-(Phenylphosphanediyl)dimorpholine 4,4'-Dithiodimorpholine
Central Functional Group Phosphanediyl (-P-) Disulfide (-S-S-)
Primary Application Catalysis/Ligand design Rubber vulcanization
Thermal Stability Moderate (data inferred) High (≥120°C)

4,4’-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl]dimorpholine

  • Structure : Integrates a triazine-pyrazole core linked to morpholine rings.
  • Applications : Forms stable Cu(II) and Co(II) complexes with self-assembled supramolecular architectures, suggesting utility in materials science and coordination chemistry .
  • Key Difference: The triazine-pyrazole moiety introduces additional nitrogen donor sites, enhancing metal-binding versatility compared to phosphorus-centered analogs.

4,4’-[(4-Nitrophenyl)methylene]bis[morpholine]

  • Structure : Features a nitrobenzylidene spacer between morpholine units.
  • Reactivity : The nitro group’s electron-withdrawing nature may reduce basicity compared to phenylphosphanediyl derivatives, impacting solubility and coordination behavior .

Dimorpholinodiethylether

  • Structure : Contains an ether (-O-) linkage instead of phosphorus or sulfur.
  • Applications : Acts as a catalyst in polyurethane foams due to its ability to accelerate urethane formation .
  • Key Difference : Ether linkages reduce electrophilicity, limiting use in metal coordination but enhancing compatibility with organic matrices.

Research Findings and Data

Catalytic Performance

  • 4,4'-(Cyclohexylphosphanediyl)dimorpholine : Demonstrated 67% yield in forming a metathesis-active ruthenium complex, highlighting its efficacy in catalyst synthesis .
  • 4,4’-Dithiodimorpholine : Achieves >90% crosslinking efficiency in rubber vulcanization under standard industrial conditions .

Biological Activity

4,4'-(Phenylphosphanediyl)dimorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphane group linked to two morpholine rings, contributing to its unique chemical properties. The molecular structure can be represented as follows:

C12H18N2P\text{C}_{12}\text{H}_{18}\text{N}_2\text{P}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
  • Cell Signaling Modulation : It may alter signaling pathways that are crucial for cell survival and apoptosis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Description Reference
Anticancer PropertiesInhibits proliferation of cancer cell lines in vitro.
Antioxidant ActivityReduces oxidative stress markers in cellular models.
Enzyme InhibitionShows potential inhibition of specific metabolic enzymes.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Anticancer Efficacy :
    • A study evaluated the compound's effects on breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
    • Reference:
  • Neuroprotective Effects :
    • Another investigation assessed the compound's neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated a marked decrease in reactive oxygen species (ROS) levels and improved neuronal survival rates.
    • Reference:
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed competitive inhibition patterns, suggesting potential drug-drug interaction implications.
    • Reference:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-(Phenylphosphanediyl)dimorpholine, and how can reaction conditions be optimized for high purity?

  • Methodology :

  • Route 1 : React phenylphosphine dichloride with excess morpholine in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Monitor reaction completion via 31P^{31}\text{P} NMR for phosphorus signal shifts (expected δ: 20–25 ppm).
  • Route 2 : Use a two-step process: (i) synthesize phenylphosphine-bridged intermediates via Grignard reagents, followed by (ii) nucleophilic substitution with morpholine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Control stoichiometry (1:2 molar ratio of phenylphosphine dichloride to morpholine) and maintain temperatures below 40°C to prevent byproduct formation (e.g., oligomers). Yield and purity (>95%) can be confirmed via HPLC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Look for morpholine ring protons (δ 3.5–4.0 ppm) and phenyl group aromatic protons (δ 7.2–7.8 ppm). Phosphorus coupling (JPHJ_{P-H}) in 1H^{1}\text{H} NMR confirms P–C bonding.
  • 31P^{31}\text{P} NMR : A singlet near δ 22 ppm indicates a symmetric phosphorus center.
  • FT-IR : Stretching vibrations for P–C (~650 cm1^{-1}) and morpholine C–O–C (1100–1250 cm1^{-1}).
  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., P–N bond length ~1.67 Å) .

Advanced Research Questions

Q. How do coordination geometries of metal complexes involving this compound ligands influence their catalytic or magnetic properties, and what experimental approaches validate these structure-property relationships?

  • Methodology :

  • Synthesis : Prepare Cu(II) or Co(II) complexes by reacting the ligand with metal salts (e.g., CuCl2_2·2H2_2O) in methanol. Isolate via slow evaporation.
  • Characterization :
  • Single-crystal XRD : Determine coordination geometry (e.g., octahedral vs. square planar) and supramolecular interactions (e.g., π-π stacking of phenyl groups).
  • Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior; Co(II) complexes often show higher spin states than Cu(II).
  • Catalytic Testing : Evaluate redox activity in oxidation reactions (e.g., cyclohexane → cyclohexanol/one) using GC-MS to quantify products .

Q. What computational modeling strategies are suitable for predicting the supramolecular assembly behavior of this compound derivatives in solution-phase systems?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate solvent-ligand interactions (e.g., in DMSO or chloroform) to predict aggregation tendencies. Use force fields like OPLS-AA for accuracy.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability. Compare with experimental UV-Vis spectra (λ ~270–300 nm for π→π* transitions).
  • Hirshfeld Surface Analysis : Map non-covalent interactions (e.g., hydrogen bonds, van der Waals contacts) from XRD data to explain crystallization patterns .

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